5-Oxabicyclo[2.1.0]pentane
Overview
Description
5-Oxabicyclo[2.1.0]pentane, also known as 2,3-epoxy-2,3-dihydropyran, is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid with a faint odor and is commonly used in scientific experiments. This compound is part of the bicyclic ether family and is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxabicyclo[2.1.0]pentane can be synthesized through several methods. One common method involves the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. This process involves the use of ultraviolet light to break the nitrogen-nitrogen bond in the diazabicyclo compound, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photolysis reactions. The starting materials, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, are readily available and the process is relatively safe and efficient .
Chemical Reactions Analysis
Types of Reactions
5-Oxabicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:
Isomerization: It can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds such as fumaronitrile.
Common Reagents and Conditions
Isomerization: This reaction typically requires heat and can be catalyzed by various metal catalysts.
Cycloaddition: This reaction often requires the presence of a dienophile, such as fumaronitrile, and can be facilitated by heat or light.
Major Products
Isomerization: The major products are cyclopentene and 1,4-pentadiene.
Cycloaddition: The major product is a cycloadduct formed with the dienophile.
Scientific Research Applications
5-Oxabicyclo[2.1.0]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxabicyclo[2.1.0]pentane involves the scission of the C1–C4 bond, generating a cyclopentane-1,3-diyl intermediate. This intermediate can undergo reclosure or [1,2] hydrogen migration, leading to various reaction pathways . The molecular targets and pathways involved in these reactions are primarily related to the formation and rearrangement of the cyclopentane-1,3-diyl intermediate .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.0]pentane: Similar in structure but lacks the oxygen atom bridging the carbon atoms.
Cyclopentene: An isomerization product of 5-Oxabicyclo[2.1.0]pentane.
1,4-Pentadiene: Another isomerization product of this compound.
Uniqueness
This compound is unique due to its bicyclic structure with an oxygen bridge, which imparts different chemical reactivity compared to its non-oxygenated counterparts. This unique structure allows it to participate in specific reactions, such as cycloadditions, that are not as readily accessible to similar compounds without the oxygen bridge .
Properties
IUPAC Name |
5-oxabicyclo[2.1.0]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXFPIWUWKRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504633 | |
Record name | 5-Oxabicyclo[2.1.0]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-96-6 | |
Record name | 5-Oxabicyclo[2.1.0]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactive intermediate is characteristic of 5-oxabicyclo[2.1.0]pentane derivatives, and how does it contribute to their reactivity?
A1: Both research papers investigate the formation of carbonyl ylides as a key reactive intermediate generated from specific this compound derivatives upon photochemical or thermal activation [, ]. These highly reactive species contribute significantly to the diverse reactivity observed in these compounds. Carbonyl ylides can participate in various reactions, including 1,3-dipolar cycloadditions, rearrangements, and fragmentations, opening up avenues for the synthesis of complex molecular structures.
Q2: Can you provide examples of specific this compound derivatives studied and their reactions as discussed in the research?
A2: One of the papers specifically focuses on 1-carbomethoxy-4-phenyl 2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane []. While detailed reaction outcomes aren't explicitly described in the provided abstracts, the research likely explores how the presence of the phenyl and carbomethoxy substituents influences the reactivity of the carbonyl ylide generated from this specific derivative. This exploration helps understand how structural modifications within the this compound scaffold can be utilized to tune the reactivity of the resulting carbonyl ylide for targeted chemical transformations.
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